Primin

Catalog No.
S593619
CAS No.
15121-94-5
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primin

CAS Number

15121-94-5

Product Name

Primin

IUPAC Name

2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-3-4-5-6-9-7-10(13)8-11(15-2)12(9)14/h7-8H,3-6H2,1-2H3

InChI Key

WLWIMKWZMGJRBS-UHFFFAOYSA-N

Synonyms

2-methoxy-6-n-pentyl-p-benzoquinone, primin

Canonical SMILES

CCCCCC1=CC(=O)C=C(C1=O)OC

Primin is a naturally occurring compound classified as a benzoquinone, with the chemical formula C12H16O3C_{12}H_{16}O_{3} and a molecular weight of approximately 208.25 g/mol. It is primarily found in the trichomes of plants such as Primula obconica and Miconia eriodonta, among others. The compound is recognized for its unique structure, which includes a methoxy group and a pentyl side chain, contributing to its diverse biological activities .

Mechanisms of Priming

The exact mechanisms underlying priming are still being elucidated, but they are thought to involve various physiological and molecular changes within the plant. These changes can include:

  • Increased production of defense signaling molecules: Priming can trigger the production of signaling molecules, such as salicylic acid and jasmonic acid, which play a role in activating plant defense mechanisms [].
  • Enhanced activity of defense enzymes: Priming can lead to the increased activity of enzymes involved in plant defense, such as chitinases and glucanases, which can break down fungal cell walls [].
  • Epigenetic modifications: Priming can induce epigenetic changes, which are modifications to the way genes are expressed without altering the underlying DNA sequence. These changes can prime the plant for a faster and stronger response to future stress [].

Applications of Priming in Research

Priming is being explored as a potential tool for:

  • Enhancing disease resistance: By priming plants against specific pathogens, researchers are exploring the possibility of reducing reliance on chemical pesticides [].
  • Improving abiotic stress tolerance: Priming can help plants better tolerate environmental stresses such as drought, salinity, and heat [].
  • Promoting plant growth and development: Priming with beneficial microbes or specific compounds can potentially stimulate plant growth and development [].
Typical of benzoquinones. Key reactions include:

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo substitution reactions.
  • Reduction Reactions: Primin can be reduced to form dihydroprimin, altering its biological activity.
  • Oxidation: It can also participate in oxidation reactions, forming reactive oxygen species that may contribute to its biological effects .

Primin exhibits a range of biological activities:

  • Antimicrobial Properties: It has been shown to inhibit bacterial growth, making it a potential candidate for developing antibacterial agents .
  • Antitumor Activity: Research indicates that primin may possess antitumor properties, selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1, which is significant in cancer therapy .
  • Allergenic Potential: Primin can trigger allergic reactions by interacting with molecular pathways involved in allergies, highlighting its dual role as both a therapeutic agent and an allergen .

Primin can be synthesized through various methods:

  • Natural Extraction: Primarily isolated from plant sources like Primula obconica and Miconia eriodonta.
  • Synthetic Approaches: Chemical synthesis methods have been developed to create primin in the laboratory, often involving the manipulation of benzoquinone derivatives.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert simpler compounds into primin may also be explored for sustainable production .

Primin has several applications across different fields:

  • Pharmaceuticals: Due to its antimicrobial and antitumor properties, it is being investigated for potential use in drug formulations.
  • Agricultural Chemicals: Its ability to inhibit certain pathogens makes it a candidate for developing natural pesticides.
  • Cosmetics: Primin's antioxidant properties may be utilized in cosmetic formulations aimed at skin protection .

Studies on primin's interactions reveal significant insights:

  • Protein Binding: Research indicates that primin can bind to various proteins, affecting its bioavailability and efficacy.
  • Synergistic Effects: When combined with other compounds, primin may enhance or inhibit biological activities, suggesting potential for combination therapies in treating diseases .
  • Metabolic Pathways: Understanding how primin interacts with metabolic pathways can provide insights into its therapeutic mechanisms and side effects .

Primin shares structural and functional similarities with other benzoquinones. Below are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
1,4-BenzoquinoneC6H4O2Simple structure; used in organic synthesis
JugloneC10H6O3Exhibits antifungal properties; found in walnut trees
LawsoneC10H6O3Used as a dye; possesses antibacterial properties
2-Methoxy-1,4-benzoquinoneC9H10O3Similar structure; used in organic synthesis

Uniqueness of Primin

Primin's uniqueness lies in its specific pentyl side chain and methoxy group, which contribute to its distinct biological activities compared to other benzoquinones. Its dual role as an antimicrobial and potential allergen further differentiates it from similar compounds, making it an interesting subject for further research in pharmacology and toxicology .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

208.109944368 g/mol

Monoisotopic Mass

208.109944368 g/mol

Heavy Atom Count

15

UNII

580KA9SG8W

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15121-94-5

Wikipedia

Primin

Dates

Modify: 2023-08-15

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